molecular formula C10H19Br B14270400 1-Bromo-4-butylcyclohexane CAS No. 179245-36-4

1-Bromo-4-butylcyclohexane

Cat. No.: B14270400
CAS No.: 179245-36-4
M. Wt: 219.16 g/mol
InChI Key: ZIIPZCHEHIALGJ-UHFFFAOYSA-N
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Description

1-Bromo-4-butylcyclohexane is an organic compound belonging to the class of alkyl halides It consists of a cyclohexane ring substituted with a bromine atom at the first position and a butyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-butylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-butylcyclohexanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under reflux conditions to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-butylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or cyanide (CN-).

    Elimination Reactions: It can undergo elimination reactions (E2) to form alkenes, particularly when treated with strong bases like sodium ethoxide (NaOEt) in ethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Major Products:

    Substitution: Products like 4-butylcyclohexanol or 4-butylcyclohexyl cyanide.

    Elimination: Formation of 4-butylcyclohexene as the major product.

Scientific Research Applications

1-Bromo-4-butylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It can be employed in studies involving the modification of biomolecules or as a model compound in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-bromo-4-butylcyclohexane in chemical reactions involves the formation of a transition state where the bromine atom acts as a leaving group. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. In elimination reactions, a base abstracts a proton from the β-carbon, resulting in the formation of a double bond and the elimination of the bromine atom.

Comparison with Similar Compounds

1-Bromo-4-butylcyclohexane can be compared with other similar compounds such as:

    1-Bromo-4-tert-butylcyclohexane: Similar in structure but with a tert-butyl group instead of a butyl group. It exhibits different reactivity due to the steric hindrance of the tert-butyl group.

    1-Bromo-4-methylcyclohexane: Contains a methyl group at the fourth position, leading to different chemical properties and reactivity.

    1-Bromo-4-ethylcyclohexane: Features an ethyl group, resulting in variations in reaction rates and product distribution.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-bromo-4-butylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-2-3-4-9-5-7-10(11)8-6-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIPZCHEHIALGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627969
Record name 1-Bromo-4-butylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179245-36-4
Record name 1-Bromo-4-butylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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